N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2034278-90-3
VCID: VC7106085
InChI: InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H
SMILES: C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl
Molecular Formula: C19H24Cl2N2
Molecular Weight: 351.32

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

CAS No.: 2034278-90-3

Cat. No.: VC7106085

Molecular Formula: C19H24Cl2N2

Molecular Weight: 351.32

* For research use only. Not for human or veterinary use.

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride - 2034278-90-3

Specification

CAS No. 2034278-90-3
Molecular Formula C19H24Cl2N2
Molecular Weight 351.32
IUPAC Name N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Standard InChI InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H
Standard InChI Key DEHIZXBTGOETHT-UHFFFAOYSA-N
SMILES C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride (CAS: 210165-65-4) is a hydrochloride salt of a bicyclic tertiary amine. The base structure, 3-azabicyclo[3.1.0]hexan-6-amine, consists of a six-membered bicyclic framework with one nitrogen atom at position 3. The dihydrochloride form arises from protonation of the amine groups with two equivalents of hydrochloric acid, enhancing solubility and stability for experimental applications .

Key Structural Attributes:

  • Bicyclic Core: A fused cyclopropane-cyclopentane system (bicyclo[3.1.0]hexane) creates ring strain, which may influence reactivity and biological interactions.

  • Substituents: Two benzyl groups (-CH2C6H5) are attached to the amine nitrogen at position 6, introducing aromatic character and steric bulk.

  • Salt Form: The dihydrochloride salt (two HCl molecules) improves crystallinity and aqueous solubility compared to the free base .

Molecular Formula Discrepancies:

Literature reports conflicting molecular formulas, necessitating clarification:

SourceReported FormulaMolecular Weight (g/mol)Notes
ChemBK C19H23ClN2314.85Likely represents monohydrochloride
Theoretical CalculationC19H24Cl2N2351.32Based on dihydrochloride stoichiometry

The discrepancy underscores the importance of verifying salt stoichiometry in experimental protocols .

Synthesis and Purification

Synthetic Pathways

The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves sequential alkylation and salt formation steps:

  • Base Compound Preparation:

    • 3-Azabicyclo[3.1.0]hexan-6-amine is synthesized via cyclopropanation of a pyrrolidine precursor under high-ring-strain conditions .

  • N-Dibenzylation:

    • The primary amine undergoes nucleophilic substitution with benzyl chloride in the presence of a base (e.g., K2CO3) to install two benzyl groups .

  • Salt Formation:

    • Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) yields the dihydrochloride salt, which is purified via recrystallization .

Optimization Challenges:

  • Ring Strain: The bicyclic core’s instability necessitates low-temperature reactions to prevent ring-opening side reactions.

  • Steric Hindrance: Bulky benzyl groups may slow alkylation kinetics, requiring extended reaction times .

Physicochemical Properties

Stability and Solubility

The dihydrochloride salt exhibits improved stability over the free base, with a melting point >200°C (decomposition). It is sparingly soluble in nonpolar solvents (e.g., hexane) but dissolves readily in water (≥10 mg/mL at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Partition Coefficient (LogP):

  • Experimental LogP: ~0.19 (indicating moderate hydrophilicity) .

  • Theoretical LogP (ChemAxon): 2.34 (suggesting discrepancies between predicted and observed partitioning behavior) .

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for targeted modifications:

  • Aromatic Substitutions: Replacing benzyl with heteroaromatic groups (e.g., pyridyl) could modulate receptor selectivity.

  • Ring Expansion: Incorporating larger bicyclic systems (e.g., bicyclo[4.1.0]heptane) may reduce ring strain and enhance metabolic stability .

Case Study: Analog Comparison

CompoundStructureNotable Activity
3-Azabicyclo[3.1.0]hexan-6-amineUnsubstituted bicyclicAntibacterial
TrovafloxacinFluoroquinoloneBroad-spectrum antibiotic
6-Amino-3-Boc-azabicyclo[3.1.0]hexanetert-Butyl carbamateProtease inhibition

Industrial and Regulatory Considerations

Supplier Landscape

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is available in limited quantities from specialized suppliers (e.g., Amadis Chemical Company) . Scaling production requires addressing:

  • Cost of Benzyl Chloride: A key reagent subject to price volatility.

  • Waste Management: HCl byproducts necessitate neutralization protocols .

Regulatory Status:

  • HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms) .

  • Safety Data: No explicit toxicity reports, but handling guidelines for hydrochloride salts (e.g., PPE for inhalation risks) apply .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator